2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetic acid
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Overview
Description
2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetic acid is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzoyl chloride with glycine in the presence of a base to form the intermediate, which then undergoes cyclization to form the oxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the fluorophenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the fluorophenyl group or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetic acid involves its interaction with specific molecular targets. The oxazole ring and the fluorophenyl group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]acetic acid
- 2-[2-(4-Bromophenyl)-1,3-oxazol-4-yl]acetic acid
- 2-[2-(4-Methylphenyl)-1,3-oxazol-4-yl]acetic acid
Uniqueness
2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]acetic acid is unique due to the presence of the fluorine atom on the phenyl ring. Fluorine atoms can significantly alter the compound’s chemical properties, such as its reactivity, stability, and biological activity. This makes it distinct from other similar compounds with different substituents on the phenyl ring .
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)-1,3-oxazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c12-8-3-1-7(2-4-8)11-13-9(6-16-11)5-10(14)15/h1-4,6H,5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXNTASTGRAOHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CO2)CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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